molecular formula C25H22N4O B11030793 2-methyl-4-(2-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

2-methyl-4-(2-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11030793
M. Wt: 394.5 g/mol
InChI Key: STHCGCAHWBHWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-(2-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of this compound includes a pyrimido[1,2-a]benzimidazole core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(2-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzimidazole with appropriate aldehydes and amines under acidic or basic conditions. The reaction may proceed through the formation of intermediate Schiff bases, followed by cyclization to form the pyrimido[1,2-a]benzimidazole ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled temperature and pressure conditions, and the use of catalysts to accelerate the reaction. Solvent selection is also crucial to ensure the solubility of reactants and intermediates, as well as to facilitate the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(2-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral pH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-methyl-4-(2-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyrimidine derivatives: Compounds such as 5-fluorouracil, used in cancer treatment.

    Other heterocyclic compounds: Including triazoles and imidazoles, which have diverse biological activities.

Uniqueness

2-methyl-4-(2-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its specific structural features, which confer distinct biological properties. Its combination of a pyrimido[1,2-a]benzimidazole core with various substituents allows for a wide range of chemical modifications, leading to derivatives with potentially novel and enhanced activities.

Properties

Molecular Formula

C25H22N4O

Molecular Weight

394.5 g/mol

IUPAC Name

2-methyl-4-(2-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C25H22N4O/c1-16-10-6-7-13-19(16)23-22(24(30)27-18-11-4-3-5-12-18)17(2)26-25-28-20-14-8-9-15-21(20)29(23)25/h3-15,23H,1-2H3,(H,26,28)(H,27,30)

InChI Key

STHCGCAHWBHWTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.